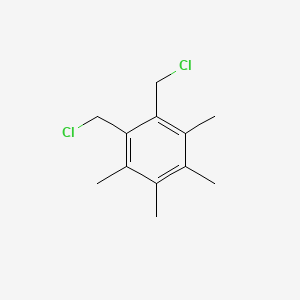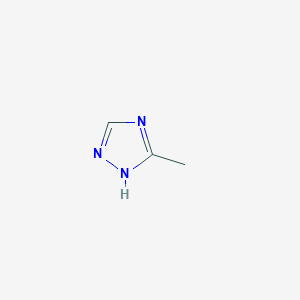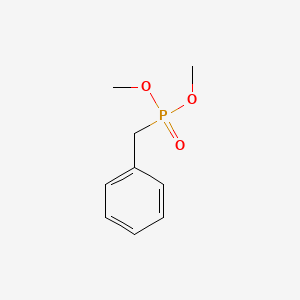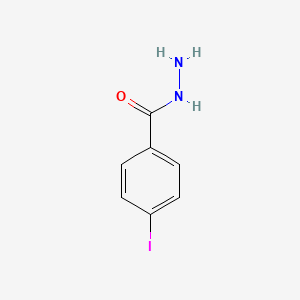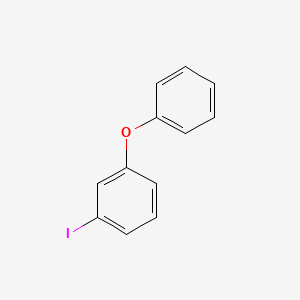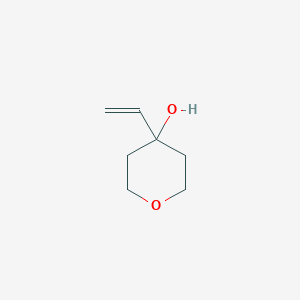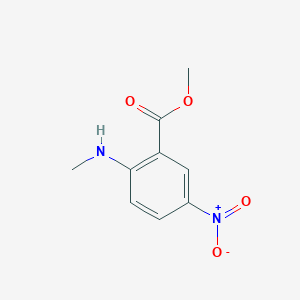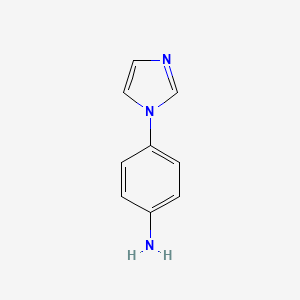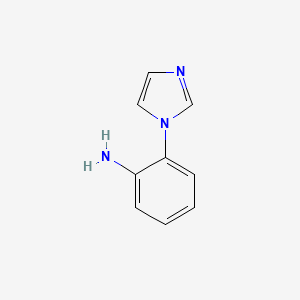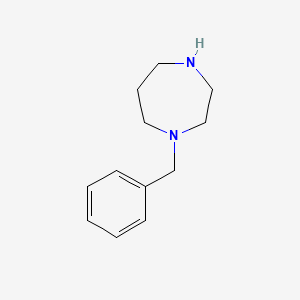
1-Benzyl-1,4-diazépane
Vue d'ensemble
Description
1-Benzyl-1,4-diazepane is a chemical compound with the molecular formula C12H18N2. It is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a benzyl group attached to the nitrogen at position 1. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
1-Benzyl-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an efflux pump inhibitor in bacterial cells, which can enhance the efficacy of antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating bacterial infections by inhibiting efflux pumps.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-1,4-diazepane (1-BD) is the resistance-nodulation-cell division (RND) efflux pumps in Escherichia coli . These pumps are responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium .
Mode of Action
1-BD acts as an efflux pump inhibitor (EPI) . It decreases the minimal inhibitory concentration of levofloxacin and other antibiotics, and increases ethidium bromide accumulation in E. coli overexpressing efflux pumps . It also increases membrane permeability without sensibly affecting inner membrane polarity .
Biochemical Pathways
The action of 1-BD affects the AcrAB-TolC efflux pump system , a major component of the RND family of bacterial efflux pumps . This system can drive the extrusion of antibiotics directly from the cytoplasm into the external medium . 1-BD decreases acrAB transcription, thereby reducing the activity of this efflux pump .
Pharmacokinetics
It’s known that 1-bd increases membrane permeability , which could potentially enhance its bioavailability.
Result of Action
The action of 1-BD results in increased susceptibility of E. coli to antibiotics . By inhibiting the efflux pumps and increasing membrane permeability, 1-BD allows for greater intracellular accumulation of antibiotics, thereby enhancing their efficacy .
Action Environment
It’s also important to note that 1-BD should be stored in a dark place under inert atmosphere at room temperature .
Analyse Biochimique
Biochemical Properties
1-Benzyl-1,4-diazepane plays a significant role in biochemical reactions, particularly as an efflux pump inhibitor in bacterial cells. It interacts with resistance-nodulation-cell division (RND) efflux pumps, such as AcrAB and AcrEF, in Escherichia coli. These efflux pumps are responsible for extruding antibiotics and other toxic substances out of the cell, contributing to multidrug resistance. By inhibiting these pumps, 1-Benzyl-1,4-diazepane increases the intracellular concentration of antibiotics, thereby enhancing their efficacy .
Cellular Effects
1-Benzyl-1,4-diazepane has notable effects on various types of cells and cellular processes. In bacterial cells, it reduces the efflux of antibiotics, leading to increased susceptibility to these drugs. This compound also affects membrane permeability and decreases the transcription of efflux pump genes such as acrAB. These changes result in higher intracellular concentrations of antibiotics and other substances, which can disrupt cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-1,4-diazepane involves its binding to efflux pumps in bacterial cells. It acts as an efflux pump inhibitor by blocking the action of RND pumps like AcrAB and AcrEF. This inhibition prevents the extrusion of antibiotics from the cell, leading to increased intracellular concentrations of these drugs. Additionally, 1-Benzyl-1,4-diazepane decreases the transcription of efflux pump genes, further reducing the cell’s ability to expel antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-1,4-diazepane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy as an efflux pump inhibitor may decrease with prolonged exposure. Studies have shown that the compound can degrade over time, leading to reduced inhibition of efflux pumps and decreased intracellular concentrations of antibiotics. Long-term exposure to 1-Benzyl-1,4-diazepane may also result in adaptive changes in bacterial cells, such as increased expression of alternative efflux pumps .
Dosage Effects in Animal Models
The effects of 1-Benzyl-1,4-diazepane vary with different dosages in animal models. At low doses, the compound effectively inhibits efflux pumps and increases the efficacy of antibiotics. At higher doses, it may exhibit toxic or adverse effects, such as disruption of cellular metabolism and function. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
1-Benzyl-1,4-diazepane is involved in metabolic pathways related to its role as an efflux pump inhibitor. It interacts with enzymes and cofactors involved in the regulation of efflux pump activity, such as those responsible for the synthesis and degradation of efflux pump proteins. The compound may also affect metabolic flux and metabolite levels by altering the intracellular concentrations of antibiotics and other substances. These changes can impact overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 1-Benzyl-1,4-diazepane is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, such as the cytoplasm and membrane regions where efflux pumps are located. The compound’s distribution is crucial for its efficacy as an efflux pump inhibitor, as it needs to reach and interact with the target efflux pumps to exert its effects .
Subcellular Localization
The subcellular localization of 1-Benzyl-1,4-diazepane is primarily in the cytoplasm and membrane regions of bacterial cells. This localization is essential for its activity as an efflux pump inhibitor, as it allows the compound to interact directly with efflux pumps like AcrAB and AcrEF. The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific cellular compartments. These processes ensure that 1-Benzyl-1,4-diazepane reaches its target sites and exerts its inhibitory effects on efflux pumps .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with homopiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 1-Benzyl-1,4-diazepane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other substituents using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in an organic solvent like dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of 1-Benzyl-1,4-diazepane.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1,4-Diazepane: A similar seven-membered ring compound without the benzyl group.
1-Benzyl-1,4-diazepan-5-one: A derivative with a ketone group at position 5.
1-Benzyl-5-methyl-1,4-diazepane: A methyl-substituted derivative.
Uniqueness: 1-Benzyl-1,4-diazepane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicinal chemistry.
Propriétés
IUPAC Name |
1-benzyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJTYCPQUOROFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281304 | |
| Record name | 1-benzyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4410-12-2 | |
| Record name | 4410-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4410-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-1,4-DIAZEPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: How does 1-benzyl-1,4-diazepane interact with Escherichia coli and affect its antibiotic resistance?
A1: 1-benzyl-1,4-diazepane (1-BD) acts as an efflux pump inhibitor (EPI) in Escherichia coli []. Bacteria use efflux pumps, like AcrAB and AcrEF, to expel antibiotics from their cells, contributing to antibiotic resistance. 1-BD was shown to effectively hinder these pumps, leading to increased intracellular accumulation of antibiotics like levofloxacin. This increased concentration enhances the antibiotic's effectiveness and combats resistance. []
Q2: What is the proposed mechanism of action for 1-BD as an EPI in Escherichia coli?
A2: The research suggests that 1-BD functions through a multifaceted mechanism, unlike some commonly studied EPIs []. The study found that 1-BD increases the permeability of bacterial membranes, potentially disrupting the efflux pumps' ability to expel antibiotics []. Additionally, 1-BD was shown to decrease the transcription of acrAB, the genes responsible for producing the AcrAB efflux pump. This dual action effectively reduces the number of active efflux pumps and compromises their function, leading to increased antibiotic susceptibility. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

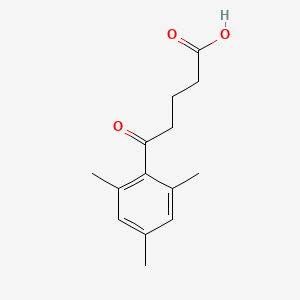
![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
